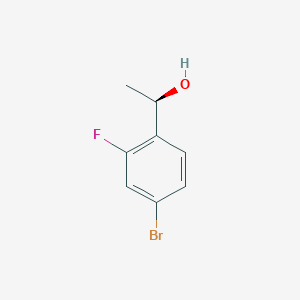
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol
概要
説明
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of bromine and fluorine substituents on a phenyl ring, alongside an alcohol functional group. This unique structure suggests significant potential for biological activity, particularly in medicinal chemistry. The compound's interaction with various biological targets, including enzymes and receptors, is of particular interest for its potential therapeutic applications.
The molecular formula of this compound is C9H10BrF, with a molecular weight of approximately 219.05 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to biological targets, potentially altering its pharmacological profile.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. Research indicates that compounds with similar structural features can act as agonists or antagonists, modulating the activity of enzymes or receptors and influencing various biochemical pathways . Further studies are required to elucidate the precise mechanisms involved.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with electron-withdrawing groups at the para position of the aromatic ring have shown promising cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | |
| Compound B | HCT-116 | 0.19 | |
| This compound | TBD | TBD | TBD |
The introduction of halogen atoms in similar compounds has been associated with increased biological activity, particularly in cancer therapy .
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties. Studies on related compounds indicate that they can inhibit key enzymes involved in cancer progression and inflammation, suggesting a potential role in therapeutic interventions .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Case Study 1 : A study on a series of brominated phenolic compounds demonstrated that the presence of bromine significantly enhanced cytotoxicity against MCF-7 breast cancer cells.
- Case Study 2 : Another investigation found that fluorinated derivatives exhibited improved selectivity and potency against various cancer cell lines compared to their non-halogenated counterparts.
Research Findings
Research findings indicate that the biological activity of this compound is influenced by its structural characteristics:
- Stereochemistry : The chiral center contributes to its unique chemical properties and potential interactions with biological targets.
- Halogen Substitution : The combination of bromine and fluorine atoms enhances binding affinity and may improve pharmacological efficacy compared to similar compounds lacking these substituents .
特性
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














